Cas no 1932332-31-4 (methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)

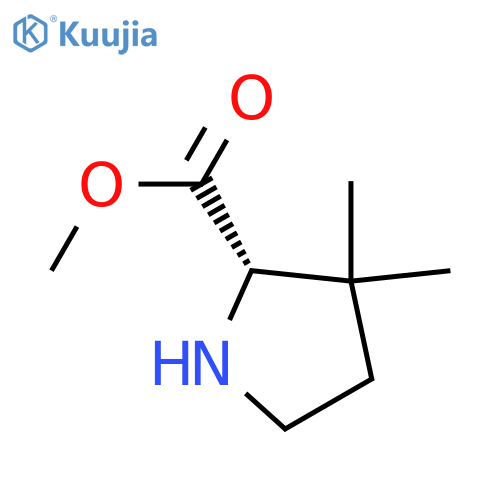

1932332-31-4 structure

商品名:methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate

CAS番号:1932332-31-4

MF:C8H15NO2

メガワット:157.210202455521

CID:5304931

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl (S)-3,3-dimethylpyrrolidine-2-carboxylate

- methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate

-

- インチ: 1S/C8H15NO2/c1-8(2)4-5-9-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1

- InChIKey: AJFBTXPJZYQWJB-ZCFIWIBFSA-N

- ほほえんだ: N1CCC(C)(C)[C@H]1C(OC)=O

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-5G |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 5g |

¥ 26,888.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-100MG |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 100MG |

¥ 2,244.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-500MG |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 500MG |

¥ 5,979.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-1G |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 1g |

¥ 8,962.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-250.0mg |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 250.0mg |

¥3590.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-1.0g |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 1.0g |

¥8963.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-250MG |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 250MG |

¥ 3,590.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-100.0mg |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 100.0mg |

¥2244.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3193-500.0mg |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |

1932332-31-4 | 95% | 500.0mg |

¥5979.0000 | 2024-08-03 |

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1932332-31-4 (methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate) 関連製品

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1932332-31-4)methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):281.0/450.0/749.0/1123.0